molecular formula C12H12O3 B12355633 Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Cat. No.: B12355633
M. Wt: 204.22 g/mol
InChI Key: JXJOMJKPHPZPAD-CABZTGNLSA-N
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Description

Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the carboxylic acid group. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m0/s1

InChI Key

JXJOMJKPHPZPAD-CABZTGNLSA-N

Isomeric SMILES

C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O

Canonical SMILES

C1COC2=CC=CC=C2C13CC3C(=O)O

Origin of Product

United States

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